molecular formula C23H21N5O2S2 B2766950 N-benzyl-10-(2,5-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892746-54-2

N-benzyl-10-(2,5-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2766950
CAS No.: 892746-54-2
M. Wt: 463.57
InChI Key: ZZTWTTCXRNRXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-benzyl-10-(2,5-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine is a tricyclic heterocyclic derivative featuring a sulfur atom (5-thia) and four nitrogen atoms (1,8,11,12-tetraaza) within its core structure. The molecule is further substituted with a 2,5-dimethylbenzenesulfonyl group at the 10-position and N-benzyl-N-methyl moieties on the amine group.

Properties

IUPAC Name

N-benzyl-10-(2,5-dimethylphenyl)sulfonyl-N-methyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c1-15-9-10-16(2)19(13-15)32(29,30)23-22-24-21(27(3)14-17-7-5-4-6-8-17)20-18(11-12-31-20)28(22)26-25-23/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTWTTCXRNRXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N(C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-10-(2,5-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, followed by the introduction of the benzyl and sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-10-(2,5-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-10-(2,5-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be tested for its effects on various biological targets.

    Medicine: Due to its potential biological activity, the compound may be explored for therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-10-(2,5-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, emphasizing substituent effects on molecular properties:

Compound Name Sulfonyl Substituent N-Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics
Target Compound 2,5-dimethyl N-benzyl, N-methyl C₂₄H₂₄N₅O₂S₂* ~478.56† Hypothesized to balance lipophilicity and steric profile for enhanced bioavailability.
N-benzyl-10-(4-bromobenzenesulfonyl)-N-ethyl-5-thia-... 4-bromo N-benzyl, N-ethyl C₂₂H₁₈BrN₅O₂S₂ 528.44 Bromine’s electron-withdrawing effect may enhance stability but reduce solubility.
10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-... benzenesulfonyl N-(4-chlorobenzyl) C₂₂H₁₈ClN₅O₂S₂ 483.98‡ Chlorine substituent increases polarity, potentially improving aqueous solubility.

*Inferred formula. †Calculated by replacing Br in with two CH₃ groups. ‡Calculated from C₂₂H₁₈ClN₅O₂S₂.

Substituent Effects:

  • Sulfonyl Groups: 2,5-Dimethyl (Target): Electron-donating methyl groups may increase lipophilicity, enhancing membrane permeability compared to bromo or chloro analogs . Unsubstituted (): Simpler benzenesulfonyl group offers intermediate polarity, balancing solubility and reactivity.
  • N-(4-Chlorobenzyl) (): Introduces halogenated aromaticity, which could influence binding affinity via π-π interactions.

Research Findings

Pharmacological Implications:

  • Lipophilicity : The target’s 2,5-dimethylbenzenesulfonyl group may enhance blood-brain barrier penetration compared to polar halogenated analogs .
  • Steric Effects : N-Methyl substitution could favor binding to compact active sites, whereas bulkier N-ethyl or N-(4-chlorobenzyl) groups might hinder interaction .

Biological Activity

N-benzyl-10-(2,5-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Structural Characteristics

The compound features a tetraazatricyclo framework combined with sulfonamide functionality , which may confer distinct biological properties. The presence of benzyl and sulfonyl groups enhances its chemical reactivity and solubility properties.

Biological Activity Overview

Preliminary studies suggest that the compound exhibits significant biological activity, potentially applicable in various therapeutic contexts. The following sections detail specific biological activities and mechanisms of action.

The biological activity of N-benzyl-10-(2,5-dimethylbenzenesulfonyl)-N-methyl-5-thia can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors to alter signaling pathways.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains.

Antimicrobial Activity

Research indicates that compounds structurally similar to N-benzyl-10-(2,5-dimethylbenzenesulfonyl)-N-methyl-5-thia have demonstrated antimicrobial properties against various pathogens. For example:

CompoundActivityReference
N-benzyl-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amineAntibacterial
N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamideAnticancer

These findings suggest that the unique structural elements of the compound may enhance its potential as an antimicrobial agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines:

Cell LineCompound TestedIC50 (µM)Reference
HeLaN-benzyl-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine15
MCF-7N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide20

The cytotoxicity data indicate that modifications in the chemical structure can significantly impact the efficacy against different cancer cell lines.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity:

Compound NameStructural FeaturesBiological Activity
N-benzyl-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amineThieno and triazole ringsAntimicrobial
N-(3-chloro-4-methoxyphenyl)-2-{...}acetamideThieno and pyrimidine structuresAnticancer

The uniqueness of N-benzyl-10-(2,5-dimethylbenzenesulfonyl)-N-methyl-5-thia lies in its tetraazatricyclo framework combined with sulfonamide functionality which may confer distinct biological properties not found in the other compounds listed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.